molecular formula C14H15BO2 B13356098 (2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid

(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B13356098
M. Wt: 226.08 g/mol
InChI Key: PZKOPCRSNXTSQC-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with two methyl groups at the 2 and 5 positions. This compound is part of the larger class of boronic acids, which are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules containing hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of boronic acids, including (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid include other arylboronic acids, such as phenylboronic acid and 2-thienylboronic acid . These compounds share the boronic acid functional group but differ in their aryl substituents.

Uniqueness

The uniqueness of (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid lies in its specific biphenyl structure with methyl groups at the 2 and 5 positions. This structural feature can influence its reactivity and the types of complexes it forms, making it suitable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C14H15BO2

Molecular Weight

226.08 g/mol

IUPAC Name

(2,5-dimethyl-4-phenylphenyl)boronic acid

InChI

InChI=1S/C14H15BO2/c1-10-9-14(15(16)17)11(2)8-13(10)12-6-4-3-5-7-12/h3-9,16-17H,1-2H3

InChI Key

PZKOPCRSNXTSQC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C2=CC=CC=C2)C)(O)O

Origin of Product

United States

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